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Compound of Interest

Compound Name: Ammonium acetate

Cat. No.: B156383 Get Quote

Technical Support Center: DNA Precipitation
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals encountering issues

with removing residual ammonium acetate from precipitated DNA.

Frequently Asked Questions (FAQs)
Q1: Why is ammonium acetate used for DNA precipitation?

Ammonium acetate is frequently used as a salt in ethanol precipitation protocols to

concentrate DNA. It is particularly effective for removing contaminating substances such as

unincorporated dNTPs and oligosaccharides, which remain soluble in the ethanol solution while

the DNA precipitates.[1][2] It can also be used to precipitate proteins from a DNA sample

before the addition of ethanol.[1][3]

Q2: How does residual ammonium acetate affect downstream applications?

Residual ammonium ions (NH₄⁺) can be inhibitory to certain enzymes used in molecular

biology. A notable example is T4 polynucleotide kinase, which is inhibited by ammonium ions.

[2][4][5] Therefore, incomplete removal of ammonium acetate can interfere with downstream

applications such as DNA ligation and phosphorylation.

Q3: What is the critical step for removing residual ammonium acetate?
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The most critical step for removing residual salts, including ammonium acetate, is the wash

step after pelleting the DNA. A thorough wash with 70% ethanol is recommended to dissolve

and remove any remaining salt from the DNA pellet.[6] For robust removal, at least two or three

washes with 70% ethanol may be necessary.[7]

Q4: Can I use a different salt for precipitation if I'm concerned about ammonium ion inhibition?

Yes, sodium acetate is a common alternative to ammonium acetate for routine DNA

precipitation.[4] If your DNA sample contains detergents like SDS, sodium chloride is

recommended as it keeps the SDS soluble in 70% ethanol.[4] However, if you are precipitating

RNA for applications like in vitro translation, lithium chloride might be a better choice as it is

more soluble in ethanol.[4]

Q5: Is it necessary to completely dry the DNA pellet after the final wash?

Yes, it is crucial to completely dry the DNA pellet to remove all traces of ethanol.[7] Residual

ethanol can inhibit downstream enzymatic reactions, such as PCR.[7] However, be careful not

to over-dry the pellet, as this can make it difficult to resuspend.
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Issue Possible Cause Recommended Solution

Low 260/230 ratio in

spectrophotometer reading

Residual salt (ammonium

acetate) contamination.

Perform one or two additional

70% ethanol washes. Ensure

all the supernatant is removed

after each wash.

Enzymatic reaction (e.g.,

ligation, phosphorylation) is

failing

Inhibition by residual

ammonium ions.

Re-precipitate the DNA using

sodium acetate instead of

ammonium acetate.

Alternatively, perform multiple

thorough washes with 70%

ethanol.[5][7]

DNA pellet is difficult to

resuspend
The pellet was over-dried.

Add the resuspension buffer

(e.g., TE buffer or nuclease-

free water) and incubate at

55°C for 10-15 minutes,

flicking the tube periodically to

aid dissolution.

No visible DNA pellet after

centrifugation
Low concentration of DNA.

For low DNA concentrations

(<100 ng), chilling the ethanol-

salt mixture at -20°C for at

least 10-15 minutes can

improve precipitation

efficiency.[1] Using a carrier

like glycogen can also help

visualize the pellet.

Experimental Protocols
Standard Protocol for DNA Precipitation with
Ammonium Acetate
This protocol is designed for the precipitation of DNA from an aqueous solution.

Add Ammonium Acetate: Add 0.5 volumes of 7.5 M ammonium acetate to your DNA

solution for a final concentration of 2.5 M.[2][6] Mix thoroughly by vortexing.
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Add Ethanol: Add 2 to 2.5 volumes of cold 100% ethanol.[7] Mix by inverting the tube several

times until the DNA precipitates and is visible as a white, thread-like substance.

Incubation (Optional but Recommended): For low DNA concentrations, incubate the mixture

at -20°C for at least 30 minutes.[2] For higher concentrations, precipitation is often

instantaneous.

Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 x g) for 10-15 minutes at

4°C to pellet the DNA.

Remove Supernatant: Carefully decant or pipette off the supernatant without disturbing the

DNA pellet.

Wash with 70% Ethanol: Add 500 µL of 70% ethanol to the tube to wash the pellet.[8] This

step is crucial for removing residual ammonium acetate.[6] Gently invert the tube several

times.

Centrifuge Again: Centrifuge at high speed for 5 minutes at 4°C.

Remove Supernatant: Carefully remove the ethanol wash. A second wash with 70% ethanol

is recommended for complete salt removal.[7]

Dry the Pellet: Air-dry the pellet for 5-15 minutes at room temperature. Ensure all ethanol has

evaporated.[7]

Resuspend DNA: Resuspend the DNA pellet in a suitable buffer, such as TE buffer or

nuclease-free water.
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Parameter
Recommended
Value/Range

Notes

Ammonium Acetate Stock

Solution
7.5 M Store at room temperature.

Final Ammonium Acetate

Concentration
2.0 - 2.5 M [2][7]

Ethanol Volume
2 - 2.5 volumes of 100%

ethanol
[7]

Incubation Temperature -20°C or -80°C [2][7]

Incubation Time 15 minutes to overnight

Longer incubation can

increase yield for low DNA

concentrations.[7]

Centrifugation Speed >12,000 x g

Centrifugation Time

(Precipitation)
10 - 15 minutes [2]

Washing Solution 70% Ethanol

Number of Washes 1 - 3

At least two washes are

recommended for sensitive

downstream applications.[7]

Centrifugation Time (Wash) 5 minutes [8]

Workflow for Removing Residual Ammonium
Acetate

DNA Precipitation Washing Final Steps

DNA Sample Add 7.5M Ammonium Acetate
(0.5 volumes)

Add 100% Ethanol
(2-2.5 volumes)

Incubate at -20°C
(Optional)

Centrifuge
(12,000 x g, 10-15 min) Remove Supernatant Add 70% Ethanol Centrifuge

(12,000 x g, 5 min) Remove Supernatant Air-dry Pellet Resuspend in Buffer Pure DNA

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://assets.fishersci.com/TFS-Assets/LSG/manuals/sp_9071.pdf
http://www.protocol-online.org/biology-forums/posts/28686.html
http://www.protocol-online.org/biology-forums/posts/28686.html
https://assets.fishersci.com/TFS-Assets/LSG/manuals/sp_9071.pdf
http://www.protocol-online.org/biology-forums/posts/28686.html
http://www.protocol-online.org/biology-forums/posts/28686.html
https://assets.fishersci.com/TFS-Assets/LSG/manuals/sp_9071.pdf
http://www.protocol-online.org/biology-forums/posts/28686.html
https://www.parisveltsos.com/research/code/codeBlog/pdfs/AmmoniumAcetateExtraction.pdf
https://www.benchchem.com/product/b156383?utm_src=pdf-body
https://www.benchchem.com/product/b156383?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for DNA precipitation and removal of residual ammonium acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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